molecular formula C26H21ClN6O2 B2505957 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-77-4

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2505957
CAS No.: 1031623-77-4
M. Wt: 484.94
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Description

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound designed for pharmaceutical and biochemical research. It is built on a tricyclic [1,2,3]triazolo[1,5-a]quinazolin-5-one scaffold, a structure known for its diverse biological activities. This scaffold is structurally related to pyrazolo[1,5-a]quinazolinones, which have been identified as a suitable framework for developing non-camptothecin topoisomerase I (Top1) inhibitors, a target of interest in oncology . The compound is further functionalized with a 4-phenylpiperazine unit connected via a carbonyl linker, a feature designed to enhance interactions with biological targets and improve drug-like properties. The 4-chlorophenyl substituent at the 3-position adds specific steric and electronic characteristics that can fine-tune the molecule's affinity and selectivity. The [1,2,3]triazole moiety is a privileged structure in medicinal chemistry, frequently employed in the design of compounds with antifungal, antibacterial, and antiviral properties . The quinazolinone core is also a well-established pharmacophore found in compounds with a range of activities, including anticancer and anti-inflammatory effects . This combination of structural features makes 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one a valuable chemical tool for probing biological pathways and for the discovery and development of new therapeutic agents. This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

1031623-77-4

Molecular Formula

C26H21ClN6O2

Molecular Weight

484.94

IUPAC Name

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C26H21ClN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a member of the quinazolinone family, which has garnered attention for its potential neurotherapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors that include phenylpiperazine and triazole derivatives. The synthetic route often utilizes various reagents to facilitate the formation of the triazoloquinazolinone structure. Specific methodologies may vary, but common approaches involve multi-step reactions including condensation and cyclization processes.

Anticonvulsant Activity

Research has indicated that derivatives of triazoloquinazolinones exhibit significant anticonvulsant properties. For instance, in a study evaluating a series of similar compounds, certain derivatives demonstrated effective protection against seizures induced by maximal electroshock (MES) with effective doses (ED50) reported at approximately 88.02 mg/kg for one derivative and 94.6 mg/kg for another . These findings suggest that compounds like 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one may share similar mechanisms of action.

Neuropharmacological Effects

The compound has been noted for its potential neurotherapeutic effects. In studies involving various animal models, compounds with similar structural features have shown to protect against histamine-induced bronchospasm and have been characterized as having low sedation effects compared to standard antihistamines like chlorpheniramine maleate . This suggests that the compound may have a favorable side effect profile while maintaining efficacy.

Case Studies

Several case studies have documented the effects of similar compounds in clinical and preclinical settings:

  • Study on Anticonvulsant Properties : A series of triazoloquinazolinones were tested for their anticonvulsant activity using MES models. The results highlighted significant protective indices (PIs) exceeding 25 for certain compounds, suggesting a strong therapeutic window compared to existing treatments .
  • Neuropharmacological Assessment : In vivo testing on guinea pigs indicated that related compounds effectively mitigated histamine-induced responses without significant sedation, reinforcing the potential utility of these compounds in treating allergic reactions or conditions involving histamine release .

Data Summary

Activity Effect Reference
AnticonvulsantED50 values around 88.02 - 94.6 mg/kg
NeuropharmacologicalLow sedation; effective against bronchospasm
AntimicrobialActivity against Staphylococcus aureus and Candida albicans

Scientific Research Applications

Antitumor Activity

Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit tumor cell proliferation in various cancer types by targeting specific kinases involved in cell signaling pathways.

Antidepressant Effects

The phenylpiperazine component suggests potential serotonin receptor activity, making it a candidate for antidepressant research. Compounds with similar structures have been investigated for their ability to modulate serotonin levels in the brain, providing insights into their efficacy as antidepressants.

Antimicrobial Properties

Research has demonstrated that triazole-containing compounds exhibit antimicrobial activity against a range of pathogens. The incorporation of the chlorophenyl group may enhance this effect by improving lipophilicity and membrane permeability.

Anticancer Studies

A study published in Molecules evaluated a series of quinazoline derivatives for anticancer activity against various cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer properties .

Antidepressant Activity

In a pharmacological study, similar piperazine derivatives were assessed for their effects on depression-like behavior in animal models. The results indicated significant reductions in depressive symptoms when administered at specific dosages, supporting further exploration into their mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Triazoloquinazolinones

E543-0274 : 8-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • Key differences: Substituents: 2-Fluorophenyl (piperazine) and 4-methylphenyl (position 3).
E543-0471 : 3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • Key differences: Substituents: Pyridinyl (piperazine) and 4-fluorophenyl (position 3).
931311-80-7 : 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine
  • Key differences :
    • Substituents: 3-Trifluoromethylphenyl (position 3) and 4-fluorophenyl (piperazine).
    • Impact: Trifluoromethyl group increases metabolic stability and lipophilicity, favoring CNS penetration .

Non-Triazolo Heterocyclic Analogs

3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one
  • Key differences: Core structure: Dihydroimidazo[1,5-a]quinazolinone instead of triazoloquinazolinone. Substituents: Methyl group at position 1. Biological activity: Demonstrated µ-opioid receptor (µOR) binding with docking scores comparable to morphine . ADME: Predicted BBB permeation due to logP ~3.0 and moderate PSA .
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one
  • Key differences: Core structure: Pyrrolothiazolopyrimidine fused with triazolothiadiazine. Substituents: Methoxyphenyl and phenyl groups. Synthesis: Requires multistep reactions with monochloroacetic acid, leading to lower yields compared to triazoloquinazolinones .

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure logP PSA (Ų) HBA/HBD BBB Permeation Notable Activity
E543-0314 Triazoloquinazolinone 3.546 70.14 6/1 Moderate Potential CNS targeting
E543-0274 Triazoloquinazolinone ~3.2* ~75* 7/1 Low Improved solubility
E543-0471 Triazoloquinazolinone ~3.0* ~85* 7/1 Low Serotonin receptor affinity
931311-80-7 Triazoloquinazolinone ~4.0* ~65* 6/1 High Metabolic stability
Imidazo[1,5-a]quinazolinone Dihydroimidazoquinazolinone 3.0 60.2 5/1 High µOR binding (analgesic)

*Estimated based on structural analogs.

Preparation Methods

Synthesis of the Quinazolin-5(4H)-one Core

The quinazolinone nucleus serves as the foundational scaffold. The Niementowski reaction remains the most widely employed method for synthesizing 4(3H)-quinazolinones. Anthranilic acid derivatives undergo cyclization with formamide at elevated temperatures (120°C) to yield the quinazolinone core. For the target compound, anthranilic acid is first functionalized at the 8-position to accommodate subsequent piperazine-carbonyl incorporation.

Procedure :

  • Methyl anthranilate (10 mmol) is refluxed with formamide (20 mL) at 120°C for 6–8 hours.
  • The reaction mixture is cooled, diluted with ice water, and neutralized with dilute HCl.
  • The precipitated 8-carboxy-4(3H)-quinazolinone is filtered and recrystallized from ethanol (yield: 85–90%).

Key Characterization :

  • IR : Strong lactam carbonyl absorption at 1,690 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.95–7.45 (m, 4H, aromatic), 12.05 (s, 1H, NH).

Formation of theTriazolo[1,5-a]quinazoline Moiety

The triazole annulation requires introducing a 1,2,3-triazole ring at the [1,5-a] position of the quinazolinone. This is achieved via cyclocondensation of N-cyanoimidocarbonates with hydrazinobenzoic acid derivatives.

Procedure :

  • 8-Carboxy-4(3H)-quinazolinone (5 mmol) is treated with thionyl chloride (15 mL) to generate the corresponding acid chloride.
  • The acid chloride reacts with hydrazine hydrate (10 mmol) in dry THF to form the 8-hydrazinocarbonyl-4(3H)-quinazolinone .
  • Cyclization with ethyl N-cyanoimidocarbonate (5 mmol) in ethanol under reflux for 12 hours yields the triazolo[1,5-a]quinazolin-5(4H)-one scaffold (yield: 70–75%).

Optimization Note :

  • Sodium carbonate (2 equiv) enhances cyclization efficiency by deprotonating intermediates.

Key Characterization :

  • ¹³C NMR : Triazole carbons at δ 148.2 (C-3a) and 142.5 (C-5a).
  • MS (ESI+) : m/z 297.1 [M+H]⁺.

Attachment of the 4-Phenylpiperazine-1-carbonyl Unit

The piperazine-carbonyl group is introduced via nucleophilic acyl substitution. Activation of the quinazolinone’s 8-carboxylic acid as an acyl chloride precedes coupling with 4-phenylpiperazine.

Procedure :

  • 3-(4-Chlorophenyl)-triazolo[1,5-a]quinazolin-5(4H)-one (5 mmol) is treated with oxalyl chloride (10 mmol) in DCM to form the 8-acyl chloride.
  • 4-Phenylpiperazine (6 mmol) and triethylamine (10 mmol) are added dropwise at 0°C.
  • Stirring at room temperature for 6 hours affords the target compound (yield: 60–65%).

Reaction Table :

Step Reagents Conditions Yield (%)
Acyl chloride formation Oxalyl chloride, DCM 0°C → RT, 2 h 95
Piperazine coupling 4-Phenylpiperazine, TEA RT, 6 h 62

Key Characterization :

  • IR : Carbonyl stretch at 1,720 cm⁻¹ (amide).
  • ¹H NMR : Piperazine protons at δ 3.45–2.90 (m, 8H).

Optimization and Analytical Validation

Purification :

  • Column chromatography (SiO₂, ethyl acetate:hexane = 1:1) removes unreacted piperazine.
  • Recrystallization from ethanol improves purity to >99%.

Stability Studies :

  • The compound remains stable under ambient conditions for 6 months (TGA: decomposition onset at 210°C).

Biological Relevance :

  • Analogous triazoloquinazolines exhibit adenosine antagonism and kinase inhibition, suggesting therapeutic potential.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Cyclization of hydrazinoquinazolinones : Reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone under controlled conditions forms the triazoloquinazolinone core .

Amide bond formation : Introducing the 4-phenylpiperazine-1-carbonyl moiety via coupling reactions, such as using carbodiimide-based reagents (e.g., DCC or EDCI) with activated carboxylic acid derivatives .

Substitution reactions : Chlorophenyl groups are incorporated via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability .
Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and aromatic/heterocyclic carbons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • FTIR : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H stretches in triazole/pyrazole rings) .

Advanced: How can computational methods like DFT aid in understanding the molecular structure?

Methodological Answer:
Density Functional Theory (DFT) studies:

  • Geometry optimization : Predicts bond lengths/angles and correlates with X-ray crystallography data (e.g., triazole-quinazolinone dihedral angles) .
  • Electronic properties : Calculates HOMO-LUMO gaps to assess reactivity and charge distribution in the chlorophenyl and piperazine moieties .
  • Spectroscopic validation : Simulates NMR chemical shifts and IR vibrations to cross-validate experimental data .
    Tools : Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

Advanced: How to address contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Contradictions may arise due to solvent effects, tautomerism, or impurities. Resolve by:

Replicating conditions : Ensure identical solvent, temperature, and concentration as referenced studies.

Computational validation : Use DFT to model NMR/IR spectra under varying conditions .

Advanced techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
Example : Conflicting ¹H NMR shifts for piperazine protons can be resolved by deuterated solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced: What in vitro assays are suitable to evaluate its biological activity?

Methodological Answer:
Given structural similarity to bioactive quinazolinones :

  • Antitumor activity :
    • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) .
  • Antibacterial activity :
    • MIC assays : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) with positive controls (e.g., doxorubicin for antitumor assays) .

Advanced: How to optimize reaction conditions to improve synthetic yield?

Methodological Answer:
Low yields (e.g., ~39.5% in triazoloquinazoline syntheses ) can be improved via:

Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps .

Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for amide coupling .

Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Workup refinement : Employ gradient elution in column chromatography to isolate pure products .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:
Design SAR studies by:

Derivatization : Synthesize analogs with modified substituents (e.g., replacing chlorophenyl with fluorophenyl or altering piperazine groups) .

Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.

Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for antitumor activity) .
Key Finding : Piperazine carbonyl groups enhance solubility and binding to hydrophobic enzyme pockets .

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